Carbamic acid, [[(3R,4R)-4-methyl-3-pyrrolidinyl]methyl]-, 1,1-dimethylethyl

Lipophilicity Drug-likeness Physicochemical profiling

Carbamic acid, [[(3R,4R)-4-methyl-3-pyrrolidinyl]methyl]-, 1,1-dimethylethyl (CAS 351369-20-5) is a chiral Boc-protected aminomethylpyrrolidine with the molecular formula C₁₁H₂₂N₂O₂ and molecular weight 214.30 g/mol. The compound features a trans (3R,4R) configuration with a methylene (-CH₂-) spacer linking the pyrrolidine C3 position to the Boc-carbamate nitrogen, and a methyl substituent at the C4 position.

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
Cat. No. B15129767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, [[(3R,4R)-4-methyl-3-pyrrolidinyl]methyl]-, 1,1-dimethylethyl
Molecular FormulaC11H22N2O2
Molecular Weight214.30 g/mol
Structural Identifiers
SMILESCC1CNCC1CNC(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O2/c1-8-5-12-6-9(8)7-13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1
InChIKeyCEFJWUXTHLISAP-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamic Acid [[(3R,4R)-4-Methyl-3-Pyrrolidinyl]methyl]- 1,1-Dimethylethyl: Procurement-Grade Chiral Pyrrolidine Building Block for Stereospecific Drug Synthesis


Carbamic acid, [[(3R,4R)-4-methyl-3-pyrrolidinyl]methyl]-, 1,1-dimethylethyl (CAS 351369-20-5) is a chiral Boc-protected aminomethylpyrrolidine with the molecular formula C₁₁H₂₂N₂O₂ and molecular weight 214.30 g/mol . The compound features a trans (3R,4R) configuration with a methylene (-CH₂-) spacer linking the pyrrolidine C3 position to the Boc-carbamate nitrogen, and a methyl substituent at the C4 position . Commercially supplied at ≥97% purity (typically NLT 98%) , this heterocyclic building block serves as a critical stereodefined intermediate in the synthesis of histamine H3 receptor agonists (e.g., SCH 50971) and bacterial DNA gyrase-targeting antibacterial agents [1][2]. The specific (3R,4R) absolute configuration is non-interchangeable with its (3S,4S) enantiomer or cis diastereomers for downstream pharmacological applications [1].

Why Carbamic Acid [[(3R,4R)-4-Methyl-3-Pyrrolidinyl]methyl]- 1,1-Dimethylethyl Cannot Be Replaced by Common In-Class Pyrrolidine Building Blocks


Generic substitution among Boc-protected aminomethylpyrrolidines is precluded by three interdependent structural variables that govern downstream pharmacological outcomes: (i) the (3R,4R) trans absolute configuration, which positions the aminomethyl and 4-methyl groups on opposite faces of the pyrrolidine ring and is required for target engagement—the (3S,4S) enantiomer yields the mirror-image pharmacophore with distinct receptor recognition [1]; (ii) the presence of the 4-methyl substituent, which contributes approximately +0.72 LogP units of lipophilicity relative to the des-methyl analog (LogP 1.62 vs. 0.9) and influences both pharmacokinetic properties and conformational preferences of derived drug candidates ; and (iii) the methylene spacer between the pyrrolidine ring and the Boc-carbamate, which alters the distance and angular relationship between the basic amine (post-deprotection) and the ring scaffold compared to directly attached carbamate analogs such as CAS 107610-69-5 . These are not interchangeable features; they are design elements that cascade into the final drug molecule's potency, selectivity, and in vivo profile.

Quantitative Comparative Evidence for Carbamic Acid [[(3R,4R)-4-Methyl-3-Pyrrolidinyl]methyl]- 1,1-Dimethylethyl vs. Closest Analogs


Lipophilicity Differentiation: 4-Methyl and Methylene Spacer Increase LogP by ~0.72 Units vs. Des-Methyl Analog

The target compound exhibits a measured LogP of 1.62, representing a +0.72 LogP unit increase relative to the des-methyl, spacer-only analog (R)-3-N-Boc-aminomethyl pyrrolidine (CAS 173340-25-5, XLogP3 = 0.9) . This lipophilicity increment is attributable to the combined effect of the 4-methyl substituent and the methylene spacer. The topological polar surface area (TPSA) also increases from 50.4 Ų (comparator) to 52.57 Ų (target), reflecting the additional methylene unit . The molecular weight differential is 214.30 vs. 200.28 g/mol .

Lipophilicity Drug-likeness Physicochemical profiling

Stereochemical Enantioselectivity: (3R,4R) Configuration Is Required for Potent H3 Receptor Agonism in Downstream Drug SCH 50971

The (3R,4R) absolute configuration of this intermediate is directly translated into the active enantiomer of SCH 50971 ((+)-(3R,4R)-3-(4-imidazolyl)-4-methylpyrrolidine). SCH 50971 demonstrates Ki = 2.3–2.5 nM at the histamine H3 receptor in guinea pig brain tissue and Ki = 5.0 nM in human brain, using [³H]-N-α-methylhistamine radioligand displacement assays [1][2]. The (3S,4S) enantiomer of the intermediate would yield the opposite enantiomer of SCH 50971, which lacks this potent H3 agonist activity. The racemic (±)-trans mixture requires chromatographic chiral resolution, with 50% material loss of the undesired enantiomer [3].

Histamine H3 receptor Enantioselectivity GPCR agonism

In Vivo Selectivity Advantage: Downstream (3R,4R)-Configured Drug Candidate Demonstrates >330-Fold H3/H1 Selectivity Ratio vs. 17-Fold for Reference Agonist

The downstream drug SCH 50971, which inherits its stereochemistry directly from this (3R,4R) intermediate, achieves an in vivo H3/H1 functional selectivity ratio exceeding 330, compared to a ratio of only 17 for the standard H3 agonist (R)-α-methylhistamine [1][2]. This ~19.4-fold improvement in selectivity is stereochemistry-dependent. SCH 50971 exhibits Ki (H1) > 10,000 nM and IC₅₀ values > 10 μM at histamine H1, dopamine D₁/D₂, serotonin 5-HT₂, and muscarinic cholinergic receptors [1]. In vivo, SCH 50971 shows ED₃₀ = 0.3 mg/kg i.v. for inhibition of sympathetic hypertension in anesthetized guinea pigs without triggering H1-mediated side effects [1].

Receptor selectivity In vivo pharmacology H3/H1 selectivity ratio

Molecular Weight and Formula Differentiation from Direct-Attached Boc-Pyrrolidine Carbamate Analog

The target compound (CAS 351369-20-5) is structurally and analytically distinguishable from the direct-attached Boc-pyrrolidine carbamate analog tert-butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate (CAS 107610-69-5) by the presence of a methylene (-CH₂-) spacer . This single methylene insertion results in a molecular formula of C₁₁H₂₂N₂O₂ (MW 214.30) vs. C₁₀H₂₀N₂O₂ (MW 200.28) for the direct-attached analog—a +14.02 Da mass difference detectable by LC-MS . The target compound's SMILES notation (O=C(OC(C)(C)C)NC[C@H]1CNC[C@@H]1C) confirms the distinct connectivity: the carbamate nitrogen is linked via a methylene bridge rather than directly to the pyrrolidine C3 .

Molecular identity Quality control Intermediate specification

Commercial Purity Benchmarking: NLT 98% Specification Enables Direct Use in cGMP Synthetic Sequences

The target compound is commercially supplied at NLT 98% purity (MolCore), with independent supplier specifications at 98% (Leyan) and 97% (Coolpharm) [1]. This compares favorably with the typical 95% purity specification for the direct-attached analog tert-butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate (CAS 107610-69-5, ChemScene: ≥95%) and the (3S,4S) enantiomeric counterpart (AchemBlock: 95%) . The higher baseline purity of the target compound reduces the burden of pre-use purification in multi-step pharmaceutical syntheses.

Purity specification Procurement quality cGMP intermediate

Proven Application Scenarios for Carbamic Acid [[(3R,4R)-4-Methyl-3-Pyrrolidinyl]methyl]- 1,1-Dimethylethyl in Stereospecific Drug Discovery and Development


Stereodefined Intermediate for Histamine H3 Receptor Agonist Synthesis (SCH 50971 and Analogs)

This compound is the direct Boc-protected precursor to the (3R,4R)-configured aminomethylpyrrolidine core of SCH 50971, a prototypical potent and selective histamine H3 receptor agonist (Ki = 2.3–5.0 nM). The (3R,4R) absolute configuration of this intermediate is preserved through Boc deprotection and subsequent imidazole coupling to yield the active (+)-enantiomer. Procurement of the enantiopure intermediate eliminates the need for late-stage chiral chromatographic resolution, which discards 50% of racemic material. Research groups developing H3-targeted therapeutics for sleep disorders, ADHD, obesity, or migraine should specify this exact stereoisomer to ensure direct translation of published SCH 50971 SAR. [1][2]

Chiral Building Block for Bacterial DNA Gyrase Inhibitor Programs

The (3R,4R)-4-methylpyrrolidine scaffold with pendant aminomethyl functionality is a key structural motif in novel DNA gyrase inhibitors under investigation as antibacterial agents. Following Boc deprotection, the free aminomethyl group serves as a conjugation handle for attaching quinolone, quinazoline, or oxadiazole pharmacophores. The 4-methyl substituent contributes lipophilicity (LogP +0.72 vs. des-methyl analog) that may enhance bacterial cell envelope penetration. The trans configuration ensures the correct spatial presentation of the coupled pharmacophore to the gyrase ATP-binding pocket. Programs targeting Gram-positive or Gram-negative bacterial infections, including MRSA, can utilize this intermediate as a versatile diversification point. [3]

Enantiopure Scaffold for CNS-Penetrant Drug Candidate Synthesis

With a LogP of 1.62 and TPSA of 52.57 Ų, the compound occupies a favorable physicochemical space for CNS drug discovery. The Boc protecting group enables orthogonal protection strategies during multi-step synthesis, while the (3R,4R) trans configuration constrains the conformational flexibility of derived molecules—a desirable feature for reducing entropic penalties upon target binding. Post-deprotection, the primary aminomethyl group can be functionalized via reductive amination, amide coupling, or sulfonamide formation to generate diverse CNS-targeted libraries. The established in vivo selectivity of the derived SCH 50971 scaffold (H3/H1 ratio >> 330) provides a validated starting point for CNS programs requiring minimized peripheral histaminergic side effects. [1]

Chiral Auxiliary and Ligand Precursor for Asymmetric Catalysis Research

The trans-4-methylpyrrolidine core with a 3-aminomethyl substituent, once deprotected, can serve as a chiral 1,2-diamine ligand equivalent for transition metal-catalyzed asymmetric transformations. The defined (3R,4R) stereochemistry at two adjacent centers creates a well-organized chiral environment around a chelated metal center. Research groups investigating enantioselective hydrogenation, cross-coupling, or organocatalytic reactions can employ this intermediate to prepare chiral ligands or organocatalysts with predictable stereochemical outcomes. The Boc protection allows for selective mono-functionalization strategies prior to metal complexation. [4]

Quote Request

Request a Quote for Carbamic acid, [[(3R,4R)-4-methyl-3-pyrrolidinyl]methyl]-, 1,1-dimethylethyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.